5-(3-Methyl-1H-indazol-1-yl)-5-oxopentanoic acid is a chemical compound with the molecular formula C₁₃H₁₄N₂O₃ and a CAS number of 902937-61-5. It is classified as an indazole derivative, which is notable for its potential applications in medicinal chemistry and biological research. This compound has garnered attention due to its structural features that suggest possible interactions with biological targets, making it a subject of interest in drug development and pharmacological studies.
The synthesis of 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid typically involves several key steps, including the formation of the indazole ring and the introduction of the oxopentanoic acid moiety. One common synthetic route includes:
The synthetic methods may vary based on specific reagents and conditions used, but they often involve standard organic synthesis techniques such as reflux, stirring under inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran for reaction media .
The molecular structure of 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid features a central pentanoic acid backbone with an indazole ring substituted at one end. The structural formula can be represented as follows:
The compound exhibits a specific arrangement of atoms that contributes to its chemical properties and reactivity. The presence of the oxo group (C=O) in conjunction with the indazole moiety enhances its potential for biological activity.
5-(3-Methyl-1H-indazol-1-yl)-5-oxopentanoic acid can participate in various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nitro compounds for substitution reactions. Reaction conditions such as temperature and solvent choice are critical for optimizing yields .
The mechanism of action for 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid involves its interaction with specific receptors and enzymes within biological systems. The indazole moiety can bind to various targets, influencing signaling pathways associated with cell growth, apoptosis (programmed cell death), and inflammation. This binding may modulate receptor activity or enzyme function, potentially leading to therapeutic effects in conditions such as cancer or inflammatory diseases .
The compound is characterized by:
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) provide insights into its structural integrity and purity .
5-(3-Methyl-1H-indazol-1-yl)-5-oxopentanoic acid has several scientific applications:
Its unique structural features make it a valuable compound in both academic research and industrial applications .
5-(3-Methyl-1H-indazol-1-yl)-5-oxopentanoic acid belongs to the N1-alkylated indazole subclass, characterized by a carboxylic acid-terminated alkyl chain linked via a ketone spacer at the indazole N1 position. Its core structure comprises:
This design bridges non-fused indazole scaffolds (e.g., 5-((1H-Indazol-6-yl)amino)-5-oxopentanoic acid [7]) and bicyclic indazole derivatives (e.g., CGRP antagonist BMS-742413 containing 7-methyl-1H-indazol-5-yl [3]). The pentanoic acid tail distinguishes it from shorter-chain analogues like 5-methoxy-3-methyl-5-oxopentanoic acid (C7 chain) [2], enhancing potential for ionic interactions with biological targets.
Table 1: Structural Comparison of Key Indazole Derivatives
Compound | Core Structure | Key Modifications |
---|---|---|
5-(3-Methyl-1H-indazol-1-yl)-5-oxopentanoic acid | N1-substituted 3-methylindazole | Ketopentanoic acid chain |
5-((1H-Indazol-6-yl)amino)-5-oxopentanoic acid [7] | C6-aminocarbonyl indazole | Amide linker, shorter carboxylic chain |
BMS-742413 [3] | 7-Methyl-1H-indazol-5-yl | Piperidine-carboxamide fusion |
Indazole derivatives have gained prominence through their roles in:
The pentanoic acid moiety in 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid mimics endogenous lipids, potentially enabling transport-mediated cellular uptake. This structural feature appears in PI3K inhibitors (WO2007127183A1) where carboxylic acid groups enhance solubility of morpholinothienopyrimidine derivatives [6]. Compared to 5-(1H-indol-3-yl)-3-methyl-5-oxopentanoic acid [1], the indazole core offers greater metabolic stability due to reduced CYP450 oxidation susceptibility.
Recent regulatory pressures have accelerated innovation in indazole design:
Patent landscapes reveal strategic avoidance of scheduled structures: WO2021091967A1 (Ras inhibitors) employs bicyclic indazoles without classical cannabinoid side chains [8], while WO2024178274A2 focuses on indazole-integrated MEK degraders [4]. The pentanoic acid chain in 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid provides a non-scheduled polar group distinct from traditional cannabinoid pharmacophores.
Critical unresolved questions about this compound include:
Target Engagement Specificity
Metabolic Fate
Therapeutic Translation Barriers
Table 2: Key Research Gaps and Validation Approaches
Knowledge Gap | Validation Methodology | Relevant Analogues |
---|---|---|
CB1/CB2 selectivity | Radioligand displacement assays | BMS-742413 binding data [3] |
Plasma stability | HPLC-MS metabolic profiling | 5-Methoxy-3-methyl-5-oxopentanoic acid [2] |
Synergistic potential | Combination studies with checkpoint inhibitors (e.g., anti-PD-1 antibodies) [9] | PI3K inhibitor combinations [6] |
The compound's dual-function architecture (lipophilic indazole + polar acid tail) positions it as a candidate for targeted protein degradation applications, analogous to MEK1/2 degraders [4]. Future research must address its degradation efficiency and ubiquitin ligase recruitment capabilities relative to clinical-stage heterobifunctional molecules.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7